Methyl 3-bromo-5-(methoxymethyl)benzoate

Description

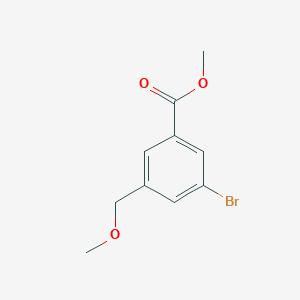

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-6-7-3-8(10(12)14-2)5-9(11)4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMPGATCDNDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-bromo-5-(methoxymethyl)benzoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxymethyl group attached to a benzoate moiety. Its chemical formula is C₁₂H₁₃BrO₃. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

The mechanism of action for this compound is likely influenced by its structural components:

- Bromine Atom : The electrophilic nature of the bromine atom allows it to participate in nucleophilic substitution reactions, which can modify biological macromolecules such as proteins and nucleic acids. This interaction may alter their structure and function, potentially leading to therapeutic effects.

- Methoxymethyl Group : This group may enhance the compound's ability to interact with biological targets, possibly increasing its bioactivity compared to non-substituted analogs.

Research Findings and Case Studies

Recent studies have explored the biological implications of structurally similar compounds. For instance:

- Antimicrobial Effects : A study highlighted that brominated compounds exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of the bacterial cell wall or membrane integrity.

- Cytotoxicity Studies : In vitro assays have demonstrated that certain brominated benzoates can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound were shown to inhibit cell proliferation effectively.

- Pharmacokinetics : Although specific pharmacokinetic data for this compound is scarce, related studies suggest that halogenated compounds are often well absorbed and distributed within biological systems, indicating potential for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-bromo-3-(methoxymethyl)benzoate | Structure | Antimicrobial, anticancer |

| Methyl 3-bromo-4-(methoxymethyl)benzoate | Structure | Antimicrobial |

| Methyl 3-bromo-5-(ethylsulfonyl)benzoate | Structure | Anticancer |

The uniqueness of this compound lies in the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Scientific Research Applications

Synthetic Intermediate

Methyl 3-bromo-5-(methoxymethyl)benzoate serves as a crucial building block in the synthesis of various complex organic molecules. Its reactivity allows it to participate in several chemical transformations, making it useful in the development of pharmaceuticals and agrochemicals .

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties:

- Antimicrobial Properties : Brominated benzoates are known for their potential antimicrobial effects. This compound may inhibit the growth of various bacteria and fungi, although specific studies are needed to confirm this activity.

- Anticancer Potential : Similar compounds have shown promise in anticancer research by inducing apoptosis in cancer cell lines. Investigating the cytotoxic effects of this compound could reveal its potential as an anticancer agent .

Pharmaceutical Applications

The compound is being explored as a pharmaceutical intermediate. Its ability to modify biological targets makes it a candidate for drug development, particularly in creating novel therapeutics .

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Pharmaceutical Use | Intermediate for drug synthesis |

Case Study 1: Antimicrobial Activity

In vitro studies on structurally similar brominated compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Future studies on this compound should focus on its specific mechanisms of action against these pathogens.

Case Study 2: Anticancer Research

Research involving related compounds has shown that brominated benzoates can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). Investigating the cytotoxicity and mechanism of action of this compound could provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants: Functional Group Modifications

Hydroxymethyl vs. Methoxymethyl Substitutents

- Methyl 3-Bromo-5-(Hydroxymethyl)Benzoate (CAS: 307353-32-8)

- Structure : Replaces the methoxymethyl group with a hydroxymethyl (-CH₂OH) substituent.

- Properties : Lower molecular weight (245.07 g/mol) and higher polarity due to the hydroxyl group, enhancing solubility in polar solvents.

- Synthetic Utility : Used in reductive aminations or esterifications. Synthesized via sodium borohydride reduction of dimethyl 5-bromo-1,3-benzenedicarboxylate .

- Key Difference : The hydroxyl group increases susceptibility to oxidation compared to the methoxymethyl analog .

Ethoxy vs. Methoxymethyl Substitutents

- Methyl 3-Bromo-5-Ethoxybenzoate (CAS: 860695-64-3)

- Structure : Ethoxy (-OCH₂CH₃) group at the 5-position.

- Properties : Increased steric bulk compared to methoxymethyl, reducing reactivity in nucleophilic substitutions.

- Fragmentation Behavior : Ethoxy substituents exhibit distinct electron ionization (EI) fragmentation pathways compared to methoxymethyl analogs, as studied in regioisomeric benzoates .

Trifluoromethyl Substitutent

- Methyl 3-Bromo-5-(Trifluoromethyl)Benzoate (CAS: 187331-46-0)

- Structure : Trifluoromethyl (-CF₃) group at the 5-position.

- Properties : Strong electron-withdrawing effect stabilizes the aromatic ring, altering reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Priced at $70–$410 per 1–25 g, reflecting its utility in medicinal chemistry .

Halogen and Substituent Position Isomerism

Bromine Position Isomers

- Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate (CAS: 134419-43-5)

Bromomethyl vs. Methoxymethyl Derivatives

Electronic and Spectroscopic Comparisons

- Methoxymethyl vs. Methyl Groups :

- Solvatochromic Effects: Methoxymethyl-substituted benzoates exhibit redshifted absorbance in non-polar solvents (e.g., ethyl acetate) compared to polar media, as seen in dye-polymer interactions .

Preparation Methods

Preparation Strategies

The synthesis of methyl 3-bromo-5-(methoxymethyl)benzoate generally involves two main stages:

- Stage 1: Bromination of a methoxymethyl-substituted benzoate or related precursor

- Stage 2: Esterification or methylation to form the methyl benzoate derivative

Bromination of Methoxymethylbenzoate Derivatives

A key step in the preparation is selective bromination at the 3-position of the aromatic ring. The following method is representative:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of starting methoxymethylbenzoic acid derivative in halogenated solvent | Solvents: dichloromethane, chloroform, or dichloroethane | Ensures good solubility and reaction control |

| 2 | Bromination reaction | Brominating agents: bromine, N-bromosuccinimide (NBS), or dibromohydantoin; Catalysts: red phosphorus; Cocatalysts: potassium bromide or potassium bromate; Acid: sulfuric acid | Selective bromination at the 3-position |

| 3 | Reaction temperature and time | -10 °C to 80 °C; 1 to 24 hours | Optimized for yield and selectivity |

| 4 | Quenching and work-up | Pouring reaction mixture into ice water; solvent recovery under reduced pressure; filtration and recrystallization | Purification to obtain 3-bromo-5-(methoxymethyl)benzoic acid |

This method yields high purity brominated benzoic acid with yields reported up to 83% and purity around 98.5%.

Methylation to Form Methyl Ester

Following bromination, esterification is performed to convert the carboxylic acid to the methyl ester:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of brominated acid | Commonly via Fischer esterification using methanol and acid catalyst (e.g., sulfuric acid or acidic ion-exchange resin) or via methylation using diazomethane | Formation of this compound |

| 2 | Reaction temperature | Typically reflux conditions for several hours | Complete conversion to methyl ester |

| 3 | Purification | Extraction, washing, and recrystallization | High purity methyl ester suitable for further use |

While direct literature on this exact step for this compound is limited, standard esterification protocols apply and are well-established in organic synthesis.

Alternative Synthetic Routes and Catalytic Methods

Some advanced methodologies employ one-pot or catalytic approaches for related brominated benzoate derivatives:

- Copper-catalyzed intramolecular cyclization of brominated intermediates has been reported for related compounds, facilitating heterocycle formation from brominated benzoates.

- Base-induced bromination in the presence of cocatalysts and sulfuric acid enhances regioselectivity and yield.

- Use of N,N-dimethylformamide (DMF) as a solvent for bromination and subsequent reactions offers advantages in yield and environmental safety.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Starting material | m-methoxybenzoic acid or derivatives | Precursor for bromination |

| Bromination agent | Bromine, NBS, dibromohydantoin | Selective bromination at 3-position |

| Catalyst | Red phosphorus, potassium bromide/bromate | Enhances bromination efficiency |

| Solvent | Dichloromethane, chloroform, dichloroethane, DMF | Solubility and reaction control |

| Temperature | 0 °C to 80 °C | Controls reaction rate and selectivity |

| Reaction time | 1 to 24 hours | Optimized for yield |

| Work-up | Quenching in ice water, filtration, recrystallization | Purification step |

| Esterification method | Fischer esterification or methylation | Converts acid to methyl ester |

| Yield | Up to 83% for bromination step | High purity product achievable |

Research Findings and Practical Considerations

- The bromination step is sensitive to reaction conditions; temperature control and choice of catalyst significantly influence regioselectivity and yield.

- Using DMF as a solvent in bromination and subsequent steps can improve yield and environmental safety, avoiding the need for extensive solvent treatment.

- The methylation step, while standard, should be carefully controlled to prevent side reactions, especially with sensitive substituents like methoxymethyl groups.

- Alternative catalytic methods involving copper catalysts have been explored for related compounds, potentially enabling streamlined synthesis routes.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Methyl 3-bromo-5-(methoxymethyl)benzoate?

- Methodology :

- Bromination : Introduce bromine at the meta position using liquid bromine (Br₂) with Fe³⁺ catalysis in aqueous conditions .

- Methoxymethylation : Employ alkylation reagents (e.g., methoxymethyl chloride) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .

- Esterification : Methyl ester formation via Fischer esterification (H₂SO₄ catalyst) or using methyl iodide (CH₃I) with a base .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography (silica gel, hexane/EtOAc).

Q. How is this compound characterized structurally?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Identify substituent positions (e.g., bromine deshields adjacent protons; methoxymethyl group shows distinct δ ~3.3 ppm for OCH₃ and δ ~4.5 ppm for CH₂) .

- HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated for C₁₀H₁₁BrO₃: 283.99) .

- IR : Detect ester carbonyl (~1720 cm⁻¹) and ether C-O (~1100 cm⁻¹) stretches .

- Data Interpretation : Compare with analogs (e.g., methyl benzoates with similar substituents) .

Q. What are common reaction pathways for this compound in organic synthesis?

- Nucleophilic Aromatic Substitution (SNAr) : Bromine at position 3 can be replaced by amines or thiols under Pd catalysis (e.g., Suzuki coupling for biaryl synthesis) .

- Ester Hydrolysis : Convert to carboxylic acid using LiOH in THF/H₂O, enabling further functionalization .

- Methoxymethyl Deprotection : Use BCl₃ or TFA to cleave the methoxymethyl group for hydroxyl group generation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzene ring be addressed?

- Issue : Competing reactivity between bromine (electron-withdrawing) and methoxymethyl (electron-donating) groups may lead to undesired substitution sites.

- Strategies :

- Directing Groups : Temporarily introduce a nitro or carbonyl group to steer electrophilic substitution .

- Protection/Deprotection : Mask the methoxymethyl group (e.g., silylation) to isolate bromine reactivity .

- Case Study : In Pd-catalyzed couplings, ligand choice (e.g., SPhos vs. XPhos) significantly impacts regioselectivity (yields vary from 45% to 82%) .

Q. What strategies optimize reaction conditions for cross-coupling reactions?

- Parameter Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | ↑ Efficiency |

| Solvent | DMF or DMSO | ↑ Solubility |

| Temperature | 80–100°C | ↑ Conversion |

| Base | Cs₂CO₃ | ↑ Reactivity |

- Data Source : Comparative studies on Suzuki-Miyaura couplings with aryl boronic acids .

- Troubleshooting : Low yields may arise from bromide lability; use anhydrous conditions and degassed solvents .

Q. How can contradictions in reported biological activity data be resolved?

- Example : Discrepancies in antimicrobial efficacy (e.g., MIC ranging from 8 µg/mL to >64 µg/mL across studies) .

- Analysis Framework :

- Structural Variants : Compare analogs (e.g., 3-bromo vs. 5-bromo derivatives) to isolate substituent effects .

- Assay Conditions : Standardize testing protocols (e.g., broth microdilution vs. disk diffusion) .

- Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Safety and Handling

- Storage : Keep under inert atmosphere (N₂/Ar) at RT; moisture-sensitive due to ester group .

- PPE : Use nitrile gloves, safety goggles, and fume hood for handling; avoid inhalation of fine particles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.